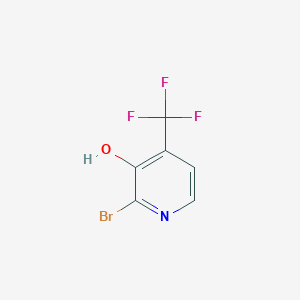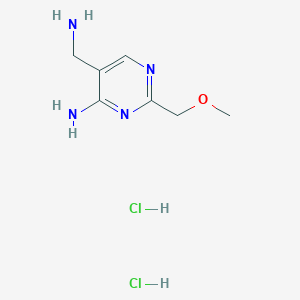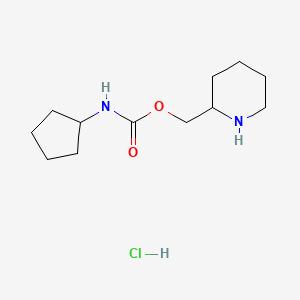
2-ブロモ-3-ヒドロキシ-4-(トリフルオロメチル)ピリジン
概要
説明
2-Bromo-4-(trifluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
2-Bromo-4-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-4-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another method involves the trifluoromethylation of 2-bromo-3-hydroxypyridine using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). This reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol may involve large-scale bromination or trifluoromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or the hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-azido-3-hydroxy-4-(trifluoromethyl)pyridine or 2-methoxy-3-hydroxy-4-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-bromo-3-oxo-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-bromo-3-hydroxy-4-(trifluoromethyl)pyridine derivatives with reduced functional groups.
作用機序
The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
2-Bromo-4-(trifluoromethyl)pyridin-3-ol can be compared with other halogenated pyridines, such as:
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the hydroxyl group, which can affect its reactivity and applications.
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine: Similar structure but different position of the bromine and hydroxyl groups, leading to different chemical properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of bromine, which can influence its reactivity and biological activity.
The uniqueness of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol lies in the combination of the bromine, hydroxyl, and trifluoromethyl groups, which confer distinct chemical and biological properties that can be exploited in various applications.
特性
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIWARBOXDWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)


![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)


![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)


![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)

